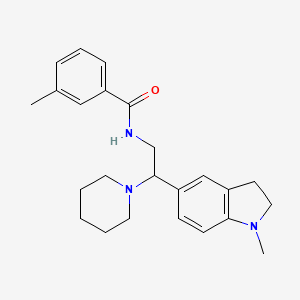
3-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O and its molecular weight is 377.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C24H31N3O2
- Molecular Weight : 393.5 g/mol
- CAS Number : 922069-26-9
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, given its structural similarities to known neuroactive compounds.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. A study highlighted that derivatives of indole, similar in structure to this compound, showed promising anti-AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
In Vivo Studies
In vivo studies have demonstrated the compound's ability to cross the blood-brain barrier, which is essential for central nervous system (CNS) activity. Tissue distribution studies indicated that the compound binds nonspecifically in various brain regions, although specific binding sites remain to be elucidated .
Case Studies
Potential Applications
The unique structure of this compound suggests several therapeutic applications:
- Neurodegenerative Diseases : Its AChE inhibitory activity positions it as a candidate for Alzheimer's treatment.
- Anxiolytic Agents : Preliminary behavioral studies suggest effectiveness in reducing anxiety symptoms.
Comparative Analysis
The following table compares the biological activity of related compounds:
| Compound | AChE Inhibition | CNS Penetration | Anxiolytic Effects |
|---|---|---|---|
| This compound | High | Yes | Yes |
| Indole Derivative A | Moderate | Yes | No |
| Indole Derivative B | Low | No | Yes |
Propiedades
IUPAC Name |
3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18-7-6-8-21(15-18)24(28)25-17-23(27-12-4-3-5-13-27)19-9-10-22-20(16-19)11-14-26(22)2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJADPZSGZFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













